6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom into the indole ring.
Sulfonylation: Attachment of the sulfonyl group to the indole ring.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Sulfonylation often involves the use of sulfonyl chlorides and a base such as pyridine. Methoxylation can be carried out using methanol and a strong acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the bromine atom could yield a variety of substituted indoles.
Scientific Research Applications
6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-[(4-methoxyphenyl)sulfonyl]-1H-indole: Lacks the tetrahydro structure.
2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the bromine atom.
6-bromo-2-[(4-methoxyphenyl)sulfonyl]-1H-pyrido[4,3-b]indole: Lacks the tetrahydro structure.
Uniqueness
The presence of the bromine atom, methoxyphenyl group, and sulfonyl group in 6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole makes it unique compared to other similar compounds
Properties
Molecular Formula |
C18H17BrN2O3S |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)sulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17BrN2O3S/c1-24-12-5-7-13(8-6-12)25(22,23)21-10-9-17-15(11-21)14-3-2-4-16(19)18(14)20-17/h2-8,20H,9-11H2,1H3 |
InChI Key |
WBHKSQMDBGVWBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C4=C(N3)C(=CC=C4)Br |
Origin of Product |
United States |
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